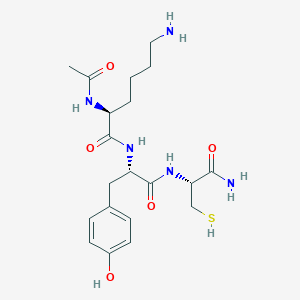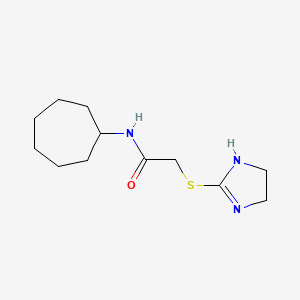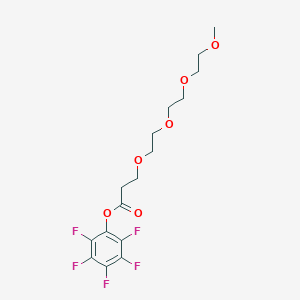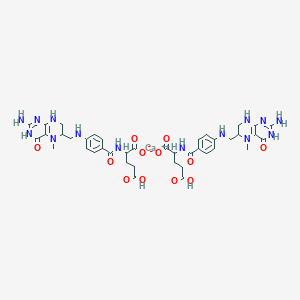
N-acetyl lysyltyrosylcysteine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl lysyltyrosylcysteine amide is a novel tripeptide compound known for its potent inhibitory effects on myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation. This compound has shown promise in reducing oxidative damage in various disease models, including stroke and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl lysyltyrosylcysteine amide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of lysine, tyrosine, and cysteine. These protected amino acids are then sequentially coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the formation of the tripeptide, the protecting groups are removed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-acetyl lysyltyrosylcysteine amide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by myeloperoxidase to form disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds back into thiol groups.
Substitution: The amino and thiol groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of myeloperoxidase.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-acetyl lysyltyrosylcysteine amide has a wide range of scientific research applications:
Chemistry: Used as a probe to study oxidative stress and enzyme inhibition.
Biology: Investigated for its role in reducing oxidative damage in cellular models.
Medicine: Explored as a therapeutic agent in diseases characterized by oxidative stress, such as stroke and multiple sclerosis.
Mechanism of Action
N-acetyl lysyltyrosylcysteine amide exerts its effects primarily by inhibiting myeloperoxidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxygen species. This inhibition reduces oxidative stress and inflammation, protecting tissues from damage. The molecular targets include myeloperoxidase and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: A well-known antioxidant that also targets oxidative stress but lacks the specificity for myeloperoxidase.
AZD4831: An irreversible inhibitor of myeloperoxidase, which has shown less efficacy compared to N-acetyl lysyltyrosylcysteine amide in some models
Uniqueness
This compound is unique due to its reversible inhibition of myeloperoxidase, which allows for more controlled modulation of oxidative stress. Its tripeptide structure also provides specificity and reduced toxicity compared to other inhibitors .
Properties
Molecular Formula |
C20H31N5O5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-amino-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C20H31N5O5S/c1-12(26)23-15(4-2-3-9-21)19(29)24-16(10-13-5-7-14(27)8-6-13)20(30)25-17(11-31)18(22)28/h5-8,15-17,27,31H,2-4,9-11,21H2,1H3,(H2,22,28)(H,23,26)(H,24,29)(H,25,30)/t15-,16-,17-/m0/s1 |
InChI Key |
JTHKLTJLEVKKFW-ULQDDVLXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)




